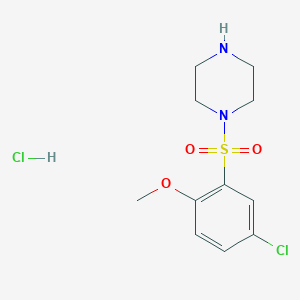

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride

Description

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride (CAS: 99857-72-4) is a piperazine derivative with the molecular formula C₁₁H₁₆Cl₂N₂O and a molecular weight of 263.162 g/mol . The compound features a piperazine core substituted with a 5-chloro-2-methoxybenzenesulfonyl group, conferring distinct electronic and steric properties. Its synthesis typically involves sulfonylation of piperazine intermediates, as inferred from analogous routes for related compounds (e.g., benzoylation in ) . This compound is reported to have a purity of 96% and is utilized in pharmacological research, though specific biological targets remain less documented compared to structurally similar analogs .

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O3S.ClH/c1-17-10-3-2-9(12)8-11(10)18(15,16)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDDFDUHXFLUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction:

- Reactants: Piperazine + 5-chloro-2-methoxybenzenesulfonyl chloride

- Reaction Type: Nucleophilic substitution (sulfonylation)

- Product: this compound

This general method is consistent with sulfonamide synthesis protocols widely reported in the literature for related piperazine derivatives.

Preparation of the Sulfonyl Chloride Intermediate

A critical precursor is 5-chloro-2-methoxybenzenesulfonyl chloride, which is synthesized from 5-chloro-2-methoxybenzoic acid or its derivatives through chlorosulfonation reactions.

Stepwise Preparation:

This sequence ensures the preparation of the sulfonyl chloride intermediate with the required chloro and methoxy substitutions essential for the target compound.

Sulfonylation of Piperazine

The sulfonyl chloride intermediate is reacted with piperazine to form the sulfonamide linkage:

- Reaction Conditions: Typically performed in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to control reactivity.

- Base: A mild base (e.g., triethylamine) may be added to neutralize the hydrochloric acid generated.

- Product Isolation: The crude product is purified by recrystallization or chromatography.

- Salt Formation: The free base is converted to hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

This step is crucial for obtaining the pure this compound form suitable for research use.

Alternative and Related Piperazine Derivative Syntheses

Literature on piperazine derivatives provides insights into related synthetic techniques that can be adapted or optimized for this compound:

- Use of Boc-protected piperazine intermediates to control regioselectivity and improve yields during sulfonylation.

- Reduction and alkylation steps in piperazine derivative synthesis to introduce functional groups before sulfonylation.

- Employing nucleophilic substitution reactions in polar aprotic solvents under nitrogen atmosphere to enhance reaction efficiency and purity.

These methodologies provide a framework to refine the preparation of this compound, especially in scale-up or analog synthesis.

Summary Data Table of Preparation Methods

Research Findings and Optimization Notes

- The sulfonylation step is sensitive to moisture and temperature; anhydrous conditions and temperature control (0–5 °C) improve yield and purity.

- Using protecting groups on piperazine (e.g., Boc) can prevent side reactions and facilitate selective mono-substitution.

- The hydrochloride salt form is preferred for enhanced solubility and stability, which is critical for pharmaceutical research applications.

- Analytical techniques such as NMR, mass spectrometry, and HPLC are essential to confirm structure and purity at each step.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction:

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction and product.

Scientific Research Applications

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride, often referred to as a sulfonamide derivative, is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and biological properties. This article delves into the applications of this compound, particularly in medicinal chemistry, pharmacology, and material science.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonamide derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial folic acid synthesis, similar to traditional sulfonamides.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity .

Anticancer Properties

Recent research has explored the potential anticancer effects of this compound. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapeutics.

Case Study:

In vitro studies demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7). The compound was found to activate apoptotic pathways, leading to cell death at concentrations as low as 10 µM .

Neurological Applications

The piperazine moiety is known for its neuroactive properties. Research has indicated that derivatives like this compound may exhibit anxiolytic or antidepressant effects.

Case Study:

A pharmacological evaluation assessed the compound's impact on anxiety-like behavior in rodent models. Results indicated a significant reduction in anxiety levels compared to control groups when administered at doses of 5-10 mg/kg .

Polymer Chemistry

The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing their mechanical and thermal properties.

Research Findings:

Studies have shown that incorporating this compound into polyvinyl chloride (PVC) results in improved tensile strength and thermal stability, making it suitable for applications in coatings and composite materials .

Drug Delivery Systems

Due to its solubility characteristics, this compound can be utilized in drug delivery systems, particularly in formulating nanoparticles or liposomes for targeted therapy.

Research Findings:

A formulation study demonstrated that encapsulating the compound within lipid-based nanoparticles improved its bioavailability and therapeutic index when administered orally .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to form covalent bonds with nucleophilic sites on proteins, thereby modifying their function. This interaction can affect various cellular processes and pathways, making the compound valuable for studying protein function and regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse bioactivities influenced by substituent patterns. Below is a detailed comparison of the target compound with key analogs:

Structural Analogues with Phenoxy/Alkyl Substituents

- HBK Series (HBK14–HBK19): These compounds, such as HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride), feature phenoxy-ethoxyethyl or phenoxypropyl groups. Unlike the sulfonyl group in the target compound, HBK derivatives prioritize ether-linked aromatic substituents. These structural differences likely alter solubility and receptor binding; for instance, HBK15’s chloro-methylphenoxy group may enhance lipophilicity compared to the target compound’s polar sulfonyl moiety .

- 1-(m-Chlorophenyl)piperazine (m-CPP) : A 5-HT receptor agonist with a meta-chlorophenyl group. The target compound’s 5-chloro-2-methoxy substitution may confer higher selectivity for specific serotonin receptor subtypes (e.g., 5-HT1C vs. 5-HT1B) due to steric and electronic variations .

Analogs with Sulfonyl/Benzoyl Groups

- 1-[(5-Bromo-2-thienyl)sulfonyl]-3-methyl-piperazine Hydrochloride : This compound (CAS: 1261232-65-8) shares a sulfonyl group but incorporates a thiophene ring and methyl-piperazine substitution. The thienylsulfonyl group may enhance metabolic stability compared to the target compound’s benzenesulfonyl group .

- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives : These derivatives (e.g., 5a–g) exhibit cytotoxicity against cancer cells. The benzhydryl group in these compounds likely improves membrane permeability, whereas the target compound’s methoxy group may reduce cytotoxicity but enhance central nervous system (CNS) penetration .

Pharmacological and Functional Comparisons

Serotonin Receptor Modulation

- 5-HT1A Agonists: Compounds like p-aminophenyl-ethyl-m-trifluoromethylphenyl piperazine () inhibit sympathetic nerve discharge (SND), whereas the target compound’s sulfonyl group may reduce affinity for 5-HT1A receptors due to steric bulk .

- 5-HT1B/1C Agonists: m-CPP and TFMPP (1-(m-trifluoromethylphenyl)piperazine) suppress locomotor activity via 5-HT1B/1C activation.

Antimicrobial and Cytotoxic Activity

- Antimicrobial Piperazines : Derivatives like 1-(4-chlorophenyl)-1-propyl piperazine () show activity against S. aureus, while the target compound’s sulfonyl group may reduce antibacterial efficacy due to decreased lipophilicity .

- Cancer Cell Cytotoxicity : The 4-chlorobenzhydryl group in ’s derivatives enhances cytotoxicity, whereas the target compound’s lack of aromatic bulk may limit similar effects .

Data Table: Key Comparative Properties

Biological Activity

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride, with the chemical formula C11H15ClN2O3S, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H15ClN2O3S

- Molecular Weight : 290.77 g/mol

- CAS Number : 97630-43-8

The biological activity of this compound primarily involves its interaction with various biological macromolecules. The following mechanisms are noted:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. This is crucial in therapeutic contexts where modulation of enzyme activity is desired.

- Receptor Binding : It has been shown to bind to specific receptors on cell membranes, influencing signal transduction pathways. This receptor interaction can lead to altered cellular responses, which may be beneficial in treating various conditions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antibiotics.

Biological Activity Data

Case Studies

- Enzyme Inhibition Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited a key enzyme involved in inflammatory pathways. The IC50 value was reported at 0.5 mM, indicating significant potency compared to control compounds .

- Antimicrobial Testing : In a recent investigation, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting its potential as a lead compound for antibiotic development .

- Receptor Binding Analysis : Research focused on the binding affinity of this compound to serotonin receptors indicated that it could modulate serotonin levels, which may have implications for mood disorders and anxiety treatment .

Q & A

Q. What are the common synthetic routes for 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of piperazine derivatives with 5-chloro-2-methoxy-benzenesulfonyl chloride under reflux in aprotic solvents (e.g., dichloromethane) is a standard approach. Reaction optimization may involve stoichiometric control of the sulfonyl chloride and base (e.g., triethylamine) to minimize byproducts . Post-synthesis, the hydrochloride salt is formed using HCl gas or concentrated HCl in ethanol .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm sulfonamide linkage and piperazine ring substitution patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .

- FT-IR : Peaks at ~1150–1350 cm (S=O stretching) and ~3400 cm (N-H stretching) .

- Elemental analysis : To validate purity and stoichiometry of the hydrochloride salt .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Avoid prolonged skin contact, as piperazine derivatives may cause irritation. Store in airtight containers at 2–8°C to prevent degradation .

Q. How to analyze and quantify impurities in this compound?

Utilize HPLC with UV detection (e.g., C18 column, gradient elution with acetonitrile/water) to separate and quantify impurities. Reference standards for common byproducts (e.g., unreacted sulfonyl chloride or des-chloro derivatives) should be used for calibration .

Q. What are the solubility and formulation considerations?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For biological assays, prepare stock solutions in DMSO (≤10 mg/mL) and dilute in buffered saline to avoid precipitation. Solubility can be enhanced via salt formation or co-solvents like PEG-400 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis?

- Temperature control : Reflux at 60–80°C for 6–8 hours ensures complete sulfonylation while minimizing side reactions .

- Solvent selection : Dichloromethane or THF improves reaction homogeneity compared to ethanol .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation .

- Workup : Sequential washes with dilute HCl (to remove unreacted piperazine) and sodium bicarbonate (to neutralize excess sulfonyl chloride) improve purity .

Q. How to address discrepancies in reported melting points or spectral data?

Cross-validate data using multiple analytical techniques. For example, discrepancies in melting points may arise from polymorphic forms; perform differential scanning calorimetry (DSC) to identify phase transitions. Conflicting NMR signals can be resolved by 2D NMR (e.g., - HSQC) to assign proton-carbon correlations unambiguously .

Q. What strategies mitigate instability during long-term storage?

- Lyophilization : Convert the hydrochloride salt to a lyophilized powder to reduce hydrolytic degradation .

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation .

- Additives : Include stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated decomposition .

Q. How to design stability studies under various conditions?

Follow ICH guidelines:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways .

- pH stability : Assess solubility and degradation in buffers (pH 1–12) over 24–72 hours .

- Long-term studies : Monitor purity and potency monthly for 6–12 months under recommended storage conditions .

Q. What in-vitro assays are suitable for studying its biological activity?

- Enzyme inhibition : Screen against aminopeptidase N (APN) or MMP-9 using fluorogenic substrates (e.g., Ala-AMC for APN) .

- Receptor binding : Radioligand displacement assays (e.g., -labeled ligands for serotonin or dopamine receptors) .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2 or MCF-7) .

Q. How to reconcile contradictory bioactivity data across studies?

- Assay standardization : Ensure consistent cell lines, incubation times, and positive controls (e.g., cisplatin for cytotoxicity) .

- Metabolic interference : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseProfiler) .

- Solvent controls : Confirm DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .

Q. How to develop HPLC methods for purity analysis?

Optimize parameters using a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% TFA in water (A) and acetonitrile (B). Gradient: 10–90% B over 20 minutes, flow rate 1 mL/min, UV detection at 254 nm. Validate method specificity, linearity (R ≥0.999), and LOD/LOQ using ICH Q2(R1) guidelines .

Data Contradiction Analysis

Resolving conflicting solubility data in literature

Solubility variations may arise from differences in salt forms (free base vs. hydrochloride) or crystallinity. Perform dynamic light scattering (DLS) to assess particle size distribution in suspension. Compare equilibrium solubility (24-hour shaking at 25°C) vs. kinetic solubility (immediate measurement post-dissolution) .

Addressing inconsistent enzyme inhibition results

Contradictions may stem from enzyme source (recombinant vs. tissue-extracted) or assay buffers. Validate activity using recombinant human enzymes (e.g., Sigma-Aldrich) and standardized buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.